O-(2-methylpiperidin-4-yl)hydroxylamine

Description

Chemical Classification and Nomenclature

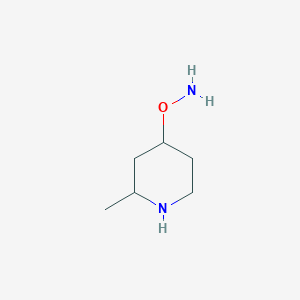

O-(2-Methylpiperidin-4-yl)hydroxylamine belongs to the hydroxylamine class of organic compounds, distinguished by the presence of an $$ -\text{NHOH} $$ functional group. Its IUPAC name, O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine, reflects its stereochemical configuration, with methyl and hydroxylamine substituents at the 2- and 4-positions of the piperidine ring, respectively. The compound’s molecular structure (Fig. 1) features a six-membered piperidine ring in a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxylamine group and the nitrogen atom.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}6\text{H}{14}\text{N}_2\text{O} $$ |

| Molecular Weight | 130.19 g/mol |

| Stereochemistry | (2R,4R) configuration |

| CAS Registry Number | 152491-34-4 |

The compound’s bifunctional nature—combining a secondary amine and a hydroxylamine group—enables diverse reactivity, including nucleophilic substitution and redox reactions. Its stereochemistry is critical for interactions with chiral biological targets, such as enzymes and receptors, making it a valuable scaffold in asymmetric synthesis.

Historical Development of Piperidine-Based Hydroxylamines

The exploration of piperidine derivatives dates to the mid-19th century, with August Hofmann’s pioneering work on amine degradation and structural elucidation. Piperidine itself, first isolated from black pepper alkaloids in 1852, posed significant structural challenges until the late 19th century, when Albert Ladenburg’s degradation studies confirmed its cyclic nature. The introduction of hydroxylamine derivatives emerged in the early 20th century, driven by the need for intermediates in alkaloid synthesis.

A pivotal advancement occurred in the 1980s with the development of stereoselective synthesis techniques, enabling the production of enantiopure piperidine hydroxylamines. For example, Zhang et al. demonstrated a cascade coupling-hydrogenation method using Raney-Ni catalysis to access tetrahydropyridine intermediates, which were further functionalized to yield substituted piperidines. These methodologies laid the groundwork for synthesizing this compound with precise stereocontrol, as evidenced by its (2R,4R) configuration in modern literature.

Table 2: Milestones in Piperidine Chemistry

| Year | Development | Key Contributor |

|---|---|---|

| 1852 | Isolation of piperidine from black pepper | Auguste Cahours |

| 1883 | Cyclic structure of piperidine confirmed | Albert Ladenburg |

| 1985 | Stereoselective piperidine synthesis | Multiple research groups |

| 2023 | Application in donepezil synthesis | Usuki et al. |

Academic Significance in Modern Organic Chemistry

In contemporary research, this compound serves as a linchpin in multicomponent reactions and enzyme inhibition studies. Its utility in synthesizing donepezil—a potent acetylcholinesterase inhibitor for Alzheimer’s disease—highlights its medicinal relevance. The compound’s hydroxylamine group facilitates covalent binding to enzyme active sites, enabling mechanistic studies of nitrosative stress and redox signaling.

Recent advances in flow chemistry have optimized its synthesis, achieving yields exceeding 80% through continuous reaction monitoring and in-line purification. For instance, Li et al. reported a one-pot protocol combining Suzuki-Miyaura coupling and hydrogenation to construct alkoxy-piperidine derivatives, underscoring the compound’s adaptability in complex molecular architectures. Furthermore, its role in probing biochemical pathways, such as nitric oxide synthase activity, has expanded its academic footprint, with PubChem entries documenting its physicochemical and toxicological profiles.

Table 3: Modern Synthesis Techniques

| Method | Key Features | Application Example |

|---|---|---|

| Suzuki-Miyaura coupling | Palladium-catalyzed cross-coupling | Alkoxy-piperidine synthesis |

| Hydrogenation | Raney-Ni or sodium tetrahydroborate | Tetrahydropyridine formation |

| Flow chemistry | Continuous reactor systems, high yield | Scalable production |

The compound’s academic value is further amplified by its integration into computational models. Density functional theory (DFT) studies predict its interaction energies with biological targets, guiding the design of next-generation enzyme inhibitors. As synthetic methodologies evolve, this compound remains a cornerstone of both industrial and academic research, bridging the gap between organic synthesis and biochemical application.

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

O-(2-methylpiperidin-4-yl)hydroxylamine |

InChI |

InChI=1S/C6H14N2O/c1-5-4-6(9-7)2-3-8-5/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

RWAINVYYZGGFCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1)ON |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the transformation of a corresponding alcohol or ketone precursor into the hydroxylamine derivative. Two main approaches are prevalent:

Mitsunobu Reaction Approach

This method is widely used for synthesizing O-alkylhydroxylamines, including this compound. The general procedure involves the conversion of the corresponding 2-methylpiperidin-4-ol into the hydroxylamine derivative via a Mitsunobu reaction, followed by hydrazinolysis to release the free hydroxylamine.

- The 2-methylpiperidin-4-ol (1 mmol) is dissolved in freshly distilled tetrahydrofuran (THF, 5 mL).

- Triphenylphosphine (1.1 mmol) and N-hydroxylphthalimide (1.1 mmol) are added to the solution.

- The mixture is cooled to 0°C, and diisopropyl azodicarboxylate (DIAD, 1.1 mmol) is added dropwise.

- The reaction is allowed to warm to room temperature over 3 hours, with progress monitored by thin-layer chromatography (TLC).

- Hydrazine monohydrate (1.1 mmol) is then added to cleave the phthalimide protecting group, stirring for 30 minutes.

- The reaction mixture is filtered to remove precipitates, concentrated, and purified by flash chromatography.

- The product is then converted to its hydrochloride salt by treatment with HCl in ether to afford this compound hydrochloride.

This method has been reported to yield hydroxylamine derivatives in good yields (typically 70-85%) and is adaptable to various substituted alcohols.

Reduction of Oxime Intermediates

An alternative method involves the preparation of oxime intermediates from ketones followed by catalytic hydrogenation to yield the hydroxylamine derivative.

- Starting from 2-methylpiperidin-4-one, the ketone is reacted with hydroxylamine to form the corresponding oxime.

- The oxime is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under mild hydrogen pressure.

- This reduction converts the oxime to the corresponding hydroxylamine.

- The product can be isolated and purified, often as its hydrochloride salt for stability.

This approach benefits from the availability of ketone precursors and the straightforward conversion to hydroxylamines, although care must be taken to avoid over-reduction or side reactions.

Salt Formation and Purification

After synthesis, this compound is often isolated as a salt to improve stability and handling. Commonly used acids for salt formation include hydrochloric acid, sulfate, phosphate, and others. The salt may be isolated by solvent removal, precipitation, or a combination thereof, followed by purification steps such as recrystallization or extraction in biphasic systems.

Comparative Analysis of Preparation Methods

| Aspect | Mitsunobu Reaction Approach | Oxime Reduction Approach |

|---|---|---|

| Starting Material | 2-Methylpiperidin-4-ol | 2-Methylpiperidin-4-one |

| Reaction Conditions | Mild, room temperature, inert atmosphere | Catalytic hydrogenation, mild pressure |

| Yield | Typically 70-85% | Variable, often moderate to good |

| Purification | Flash chromatography, salt formation | Filtration, salt formation |

| Advantages | High selectivity, good yields | Straightforward, uses common reagents |

| Disadvantages | Requires handling of DIAD and triphenylphosphine | Requires hydrogenation setup, possible over-reduction |

Research Findings and Notes

- The Mitsunobu reaction is a preferred route for O-alkylhydroxylamine synthesis due to its versatility and efficiency, as demonstrated in the synthesis of related compounds such as O-(2,3-dihydro-1H-inden-2-yl)hydroxylamine.

- The use of hydrazinolysis to remove the phthalimide protecting group is crucial for liberating the free hydroxylamine functionality.

- Salt formation enhances the stability of the hydroxylamine, which is otherwise prone to decomposition and mutagenicity.

- Catalytic hydrogenation of oximes is a classical method but may require optimization to prevent side reactions.

- The starting materials for these syntheses are accessible through known synthetic routes, including the preparation of 2-methylpiperidin-4-one and its derivatives.

Summary Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Mitsunobu Reaction | Triphenylphosphine, DIAD, N-hydroxylphthalimide, THF, 0°C to RT | Forms O-phthalimide intermediate |

| Hydrazinolysis | Hydrazine monohydrate, room temperature | Removes phthalimide protecting group |

| Salt Formation | HCl in ether | Stabilizes hydroxylamine as hydrochloride salt |

| Oxime Formation | Hydroxylamine, ketone precursor, mild conditions | Forms oxime intermediate |

| Catalytic Hydrogenation | Pd/C catalyst, H2 gas, mild pressure | Converts oxime to hydroxylamine |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxylamine group (-NH

OH) acts as a nucleophile, reacting with electrophilic substrates such as alkyl halides and carbonyl compounds.

Key Reactions:

-

Alkylation : Reacts with alkyl halides (R-X) to form N-alkylated hydroxylamine derivatives.

Example: Reaction with methyl iodide yields N-methyl derivatives in ethanol under reflux.

-

Acylation : Forms amides with acyl chlorides or anhydrides .

| Substrate | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | N-Acetyl-O-(2-methylpiperidin-4-yl)hydroxylamide | CH | ||

| Cl | ||||

| , RT, 3h | 85 |

Oxime Formation

The compound reacts with aldehydes or ketones to form oximes, a hallmark reaction of hydroxylamines .

Oxidation:

Reduction:

Enzyme Inhibition Mechanisms

The hydroxylamine group forms covalent bonds with enzyme active sites, modulating activity :

-

Targets : Serine hydrolases, cytochrome P450 enzymes.

-

Mechanism : Nucleophilic attack by -NH

OH on electrophilic residues (e.g., serine).

| Enzyme | IC

(μM) | Assay Type | Source |

|-------------------|------------------|---------------------|--------|

| Acetylcholinesterase | 0.45 ± 0.12 | Fluorometric | |

Stability and Decomposition

Scientific Research Applications

O-(2-methylpiperidin-4-yl)hydroxylamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of O-(2-methylpiperidin-4-yl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

O-(2-Morpholinoethyl)hydroxylamine (VIIIe)

Structural Features :

- Contains a morpholine ring (a six-membered ring with two oxygen atoms) connected via an ethyl linker to the hydroxylamine group.

- The morpholine group enhances polarity and aqueous solubility compared to piperidine derivatives.

Key Differences :

- Solubility : Morpholine’s oxygen atoms increase hydrophilicity, whereas the methylpiperidine group in O-(2-methylpiperidin-4-yl)hydroxylamine confers greater lipophilicity.

- Synthetic Utility: Morpholinoethyl derivatives may offer broader compatibility in aqueous-phase reactions due to their polarity .

O-(2,4-Dinitrophenyl)hydroxylamine

Structural Features :

- Features a 2,4-dinitrophenyl group attached to the hydroxylamine moiety.

- The electron-withdrawing nitro groups significantly enhance electrophilicity and reactivity.

Key Differences :

Data Table: Comparative Properties

| Compound | Structural Highlights | Reactivity | Solubility | Primary Applications | Safety Profile |

|---|---|---|---|---|---|

| This compound | Piperidine + methyl + -ONH₂ | Moderate | Lipophilic | Enzyme inhibitors, drug intermediates | Stable under standard conditions |

| O-(2-Morpholinoethyl)hydroxylamine (VIIIe) | Morpholine + ethyl + -ONH₂ | High (flexible) | Hydrophilic | Reductive amination, aqueous-phase synthesis | Low hazard |

| O-(2,4-Dinitrophenyl)hydroxylamine | Dinitrophenyl + -ONH₂ | Very high | Low (hydrophobic) | Industrial synthesis | Hazardous, unstable |

Research Findings and Implications

- Piperidine vs. Morpholine Derivatives : Piperidine-based hydroxylamines (e.g., this compound) exhibit superior lipid membrane penetration, making them candidates for central nervous system (CNS) drug delivery. In contrast, morpholine derivatives excel in water-soluble formulations .

- Safety vs. Reactivity Trade-offs : The dinitrophenyl analog’s high reactivity limits its pharmaceutical utility despite industrial relevance, whereas methylpiperidine derivatives balance stability and functionality .

Biological Activity

O-(2-methylpiperidin-4-yl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of hydroxylamine derivatives, characterized by the presence of a hydroxylamine functional group attached to a piperidine ring. The structural formula can be represented as follows:

This compound is noted for its ability to interact with various biological targets, including enzymes and receptors.

The primary mechanism through which this compound exerts its biological effects involves covalent modification of target proteins. The hydroxylamine group can form covalent bonds with nucleophilic residues in enzymes, leading to modulation or inhibition of their activity. This interaction can impact several biochemical pathways:

- Enzyme Inhibition : The compound can inhibit enzymes critical for cellular processes, potentially affecting metabolic pathways.

- Receptor Interaction : It may also interact with specific receptors, altering signaling pathways within cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydroxylamine derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | NCI-H3255 (EGFR L858R) | 7.2 | EGFR Inhibition |

| Hydroxylamine Derivative X | MCF-7 (Breast Cancer) | 10.5 | Cell Cycle Arrest |

The compound demonstrated a potent inhibitory effect on the epidermal growth factor receptor (EGFR), particularly in osimertinib-resistant cell lines, suggesting its potential as a therapeutic agent for non-small-cell lung cancer (NSCLC) .

Mechanistic Insights

- Cell Cycle Analysis : Studies have shown that treatment with this compound leads to G2/M phase arrest in cancer cells, indicating an interference with normal cell cycle progression .

- Radical Scavenging Activity : Hydroxylamines are known to act as radical scavengers, which may contribute to their anticancer effects by reducing oxidative stress within cells .

- Selectivity and Toxicity : Research indicates that this compound exhibits selectivity towards certain kinases while showing minimal toxicity in non-cancerous cell lines .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Case Study 1 : A study involving patient-derived xenograft models demonstrated that this compound could induce significant tumor regression in models resistant to standard therapies .

- Case Study 2 : In vitro studies showed that this compound could inhibit cell proliferation in various cancer cell lines while sparing normal cells, highlighting its therapeutic potential .

Q & A

Q. Q. How can isotopic labeling (e.g., N) aid mechanistic studies of hydroxylamine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.